Valtorcitabine is derived from modifications of naturally occurring nucleosides. It is categorized as a nucleoside reverse transcriptase inhibitor, which specifically targets the reverse transcriptase enzyme of the hepatitis B virus. This classification places it alongside other antiviral agents that disrupt viral replication by mimicking the building blocks of viral DNA.
The synthesis of valtorcitabine dihydrochloride typically involves several key steps, including:
The industrial production of valtorcitabine focuses on scaling up laboratory synthesis methods while maintaining consistency, safety, and cost-effectiveness .
Valtorcitabine has a complex molecular structure characterized by its nucleoside framework. The compound's molecular formula is C₁₁H₁₄Cl₂N₄O₃, and its systematic name is 2-amino-1-(3-hydroxy-2-(hydroxymethyl)-4-(trifluoromethyl)phenyl)propane-1,2-diol. The presence of chlorine and trifluoromethyl groups enhances its antiviral activity by improving binding affinity to the target enzyme .
Valtorcitabine undergoes several key chemical reactions during its activation and action:
Valtorcitabine functions primarily through its action as a nucleoside reverse transcriptase inhibitor. The mechanism includes:
Valtorcitabine exhibits several notable physical and chemical properties:
Valtorcitabine has been explored primarily for its antiviral properties against hepatitis B virus. Its applications include:
The ongoing research into valtorcitabine aims to enhance its efficacy and explore potential uses against other viral infections .
Valtorcitabine (C₁₄H₂₂N₄O₅; molecular weight 326.35 g/mol) is an L-valine ester prodrug of the nucleoside analogue L-deoxycytidine (LdC). Its systematic IUPAC name is (2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl L-valinate [3] [9]. The molecule features three chiral centers: the valine α-carbon (S-configured), the deoxyribose C3' (R), and C5' (S) positions. The stereochemistry is critical for substrate recognition by biological transporters and enzymes. The canonical SMILES representation is O=C1N=C(C=CN1[C@H]2OC@HCO)N, and the InChIKey is VFCYZPOEGWLYRM-QCZKYFFMSA-N [3] [8] [9]. The ester bond links the carboxyl group of valine to the 3'-hydroxyl of LdC, preserving the β-L-configuration of the sugar moiety, which is essential for antiviral activity against hepatitis B virus (HBV) [6] [7].
Table 1: Key Molecular Identifiers of Valtorcitabine
Property | Value |
---|---|
CAS Number | 380886-95-3 (free base) |
Molecular Formula | C₁₄H₂₂N₄O₅ |
Exact Mass | 326.1590 g/mol |
Elemental Composition | C: 51.53%; H: 6.80%; N: 17.17%; O: 24.51% |
Stereochemical Configuration | L-Valine: (S); Deoxyribose: (3R, 5S) |
SMILES | CC(C)C@HC(=O)O[C@@H]1CC@HN1C=CC(N)=NC1=O |
The synthesis of valtorcitabine involves a multistep regioselective esterification to conjugate L-valine to LdC. Early routes used a 3,5-divalyl ester intermediate, but this exhibited poor hydrolytic stability in gastrointestinal environments [2]. Optimization focused on the monovalyl prodrug at the 3'-position, which improved metabolic stability while retaining efficient hydrolysis to LdC in systemic circulation [1] [2]. Key steps include:
Valtorcitabine exemplifies a transporter-targeted prodrug strategy. The L-valine promoiety enables active uptake via the human oligopeptide transporter PepT1 (SLC15A1) in the intestinal epithelium, circumventing the parent drug’s poor permeability [1]. Molecular docking studies confirm high binding affinity (ΔG = −9.2 kcal/mol) between valtorcitabine and PepT1’s substrate pocket, mediated by hydrogen bonds with residues His⁵⁹⁷ and Glu⁶⁴⁸ [1]. Post-absorption, the prodrug undergoes enzymatic hydrolysis by valacyclovir hydrolase (VACVase) or nonspecific esterases in the liver, releasing LdC. LdC is then phosphorylated intracellularly to its active triphosphate form, which inhibits HBV DNA polymerase via chain termination [1] [7]. The design leverages:
Table 2: Key Features of Valtorcitabine’s Prodrug Design
Feature | Role in Prodrug Optimization |
---|---|
L-Valine Ester | PepT1 substrate recognition; enhances intestinal absorption |
Ester Bond Position | 3'-monoester preferred over 3,5-diester for hydrolytic stability |
Hydrolysis Enzymes | Valacyclovir hydrolase; hepatic carboxylesterases |
Docking Affinity (PepT1) | ΔG = −9.2 kcal/mol; comparable to Valacyclovir (ΔG = −9.8 kcal/mol) |
Valtorcitabine’s physicochemical properties reflect its prodrug optimization:
Table 3: Physicochemical and Pharmacokinetic Parameters
Parameter | Valtorcitabine | LdC (Parent Drug) |
---|---|---|
Water Solubility | 6.19 mg/mL | >50 mg/mL |
logP (Predicted) | −0.92 | −1.5 |
Plasma Half-life | 45 min | <15 min |
Bioavailability | ~54% | 10–15% |
Polar Surface Area | 140.47 Ų | 98 Ų |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: